molecular formula C18H16N2O4 B11444296 3-methoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide

3-methoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide

Cat. No.: B11444296
M. Wt: 324.3 g/mol
InChI Key: SBZUOCHODRZKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide is a synthetic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-methoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzoic acid and 4-(methylamino)-2-oxo-2H-chromene-3-carboxylic acid.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure consistent yield and purity.

Chemical Reactions Analysis

3-methoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

3-methoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antiviral properties, particularly against hepatitis B virus (HBV).

    Biological Research: The compound is used in studies related to its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide involves its interaction with specific molecular targets. For instance, its antiviral activity against HBV is attributed to its ability to increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication . The compound may also interact with other molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

3-methoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological properties.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

3-methoxy-N-[4-(methylamino)-2-oxochromen-3-yl]benzamide

InChI

InChI=1S/C18H16N2O4/c1-19-15-13-8-3-4-9-14(13)24-18(22)16(15)20-17(21)11-6-5-7-12(10-11)23-2/h3-10,19H,1-2H3,(H,20,21)

InChI Key

SBZUOCHODRZKSK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.